(-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
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Overview
Description
(-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes an epoxy group and a tetrahydrobenz(a)anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the epoxy group to a diol or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce diols.
Scientific Research Applications
Chemistry: In chemistry, (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA and other nucleic acids makes it a valuable tool for studying genetic processes and developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential anticancer properties. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been a focus of research.
Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and interfere with replication and transcription processes. This binding can lead to the formation of DNA adducts, which can trigger cellular responses such as apoptosis. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
Comparison with Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Benzo(a)pyrene: A more complex polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Uniqueness: (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its specific epoxy group and tetrahydrobenz(a)anthracene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological macromolecules sets it apart from other similar compounds.
Properties
CAS No. |
89618-18-8 |
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Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-12-10-16-13(9-11(12)3-1)5-6-15-14(16)7-8-17-18(15)19-17/h1-6,9-10,17-18H,7-8H2/t17?,18-/m0/s1 |
InChI Key |
GUFITYJDZKTZBJ-ZVAWYAOSSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@H]5C1O5 |
Canonical SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C5C1O5 |
Origin of Product |
United States |
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